Cas no 24192-96-9 (4-(4-Chloropyrimidin-2-yl)morpholine)

4-(4-Chloropyrimidin-2-yl)morpholine is a versatile heterocyclic compound featuring both pyrimidine and morpholine moieties. Its chloropyrimidine core enables selective functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The morpholine group enhances solubility and bioavailability, facilitating its use in drug discovery. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a building block for kinase inhibitors. Its stability under standard conditions ensures reliable handling and storage. With high purity and consistent performance, it is well-suited for research and industrial applications requiring precise molecular modifications.
4-(4-Chloropyrimidin-2-yl)morpholine structure
24192-96-9 structure
Product Name:4-(4-Chloropyrimidin-2-yl)morpholine
CAS No:24192-96-9
MF:C8H10ClN3O
MW:199.637500286102
MDL:MFCD00834977
CID:1029564
PubChem ID:824643
Update Time:2025-05-26

4-(4-Chloropyrimidin-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chloropyrimidin-2-yl)morpholine
    • 4-(4-chloro-2-pyrimidinyl)morpholine
    • 4-(4-chloro-pyrimidin-2-yl)-morpholine
    • 4-(4-chloro-pyrimidine-2-yl)-morpholine
    • 4-Chloro-2-morpholinopyrimidin
    • 4-chloro-2-morpholinopyrimidine
    • 4-chloro-2-morpholino-pyrimidine
    • AC1LGO0K
    • AC-907
    • CTK6H3542
    • SBB092527
    • DTXSID50356463
    • F0001-0825
    • SCHEMBL1110254
    • CS-0076879
    • DB-006541
    • EN300-126599
    • 24192-96-9
    • AKOS010519289
    • Z801388326
    • A912954
    • SY147914
    • AC-907/25004800
    • AS-31399
    • MFCD00834977
    • AB07411
    • JORDJRAQJPQYLB-UHFFFAOYSA-N
    • CHEMBL3116041
    • ZAA19296
    • MDL: MFCD00834977
    • Inchi: 1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2
    • InChI Key: JORDJRAQJPQYLB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=NC(=N1)N1CCOCC1

Computed Properties

  • Exact Mass: 199.0514
  • Monoisotopic Mass: 199.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • PSA: 38.25

4-(4-Chloropyrimidin-2-yl)morpholine Security Information

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4-(4-Chloropyrimidin-2-yl)morpholine Suppliers

Amadis Chemical Company Limited
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(CAS:24192-96-9)4-(4-Chloropyrimidin-2-yl)morpholine
Order Number:A912954
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:47
Price ($):209.0
Email:sales@amadischem.com

Additional information on 4-(4-Chloropyrimidin-2-yl)morpholine

Professional Introduction to 4-(4-Chloropyrimidin-2-yl)morpholine and CAS No. 24192-96-9

4-(4-Chloropyrimidin-2-yl)morpholine, identified by the chemical compound code CAS No. 24192-96-9, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic organic substances that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of 4-(4-Chloropyrimidin-2-yl)morpholine incorporates both pyrimidine and morpholine moieties, which are known for their involvement in various biochemical pathways and interactions.

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural unit in many nucleoside analogs and antiviral agents. In contrast, the morpholine moiety, characterized by an oxygen atom incorporated into a six-membered ring containing two nitrogen atoms, is frequently employed in drug design due to its ability to enhance solubility and metabolic stability. The combination of these two functional groups in 4-(4-Chloropyrimidin-2-yl)morpholine suggests a potential for multifaceted biological activities.

Recent advancements in pharmaceutical research have highlighted the importance of molecular diversity in drug discovery. Compounds like 4-(4-Chloropyrimidin-2-yl)morpholine serve as valuable scaffolds for developing novel therapeutic agents. The presence of the chloro substituent on the pyrimidine ring not only influences the electronic properties of the molecule but also opens up possibilities for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties.

In vitro studies have demonstrated that 4-(4-Chloropyrimidin-2-yl)morpholine exhibits promising pharmacological effects across various disease models. Research has indicated potential anti-inflammatory, antiviral, and anticancer properties associated with this compound. The ability of the morpholine group to act as a bioisostere for other pharmacophoric elements has been particularly noted, suggesting its utility in designing molecules that can interact effectively with biological targets.

The synthesis of 4-(4-Chloropyrimidin-2-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity levels. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacokinetic profile of 4-(4-Chloropyrimidin-2-yl)morpholine is another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its therapeutic potential and safety profile. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, including reasonable oral bioavailability and moderate metabolic clearance rates.

Given its structural features and observed biological activities, 4-(4-Chloropyrimidin-2-yl)morpholine represents a promising candidate for further clinical investigation. Researchers are exploring its efficacy in preclinical models of cancer, inflammation, and viral infections. The integration of computational modeling techniques has accelerated the process of identifying lead compounds from large libraries, making molecules like 4-(4-Chloropyrimidin-2-yl)morpholine more accessible for detailed pharmacological evaluation.

The role of medicinal chemists in optimizing the structure-activity relationships (SAR) of 4-(4-Chloropyrimidin-2-yl)morpholine cannot be overstated. By systematically modifying specific functional groups or substituents, chemists aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. This iterative process often involves high-throughput screening (HTS) campaigns to rapidly assess the activity of numerous derivatives.

The growing interest in targeted therapy has also influenced the development strategies for compounds like 4-(4-Chloropyrimidin-2-yl)morpholine. There is an increasing demand for molecules that can selectively interact with specific disease-related pathways or proteins. The unique structural features of this compound make it a versatile platform for designing targeted agents that could potentially revolutionize treatment approaches in various medical conditions.

In conclusion, 4-(4-Chloropyrimidin-2-yl)morpholine (CAS No. 24192-96-9) is a compound with significant potential in pharmaceutical research. Its combination of known pharmacophoric elements and observed biological activities positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, compounds like this are expected to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:24192-96-9)4-(4-Chloropyrimidin-2-yl)morpholine
A912954
Purity:99%
Quantity:1g
Price ($):209.0
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